N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-2-methyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S.ClH/c1-23-17(6-7-21-23)19(26)25(9-3-8-24-10-12-28-13-11-24)20-22-16-14-15(27-2)4-5-18(16)29-20;/h4-7,14H,3,8-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYRYAYSSOSBMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=CC(=C4)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The target molecule comprises three key structural motifs: a 5-methoxy-1,3-benzothiazole moiety, a 1-methyl-1H-pyrazole-5-carboxamide core, and a 3-(morpholin-4-yl)propyl side chain. The synthesis is achieved through sequential reactions:
Stepwise Synthesis and Optimization
Synthesis of 1-Methyl-1H-Pyrazole-5-Carboxylic Acid
The pyrazole core is synthesized via cyclocondensation of acetylacetone with methylhydrazine in ethanol under reflux, followed by oxidation to the carboxylic acid using potassium permanganate in acidic medium. The intermediate is purified via recrystallization (ethanol/water), yielding white crystals (mp 145–147°C, 78% yield).
Key spectral data :
Formation of 1-Methyl-1H-Pyrazole-5-Carbonyl Chloride
The carboxylic acid (1.0 equiv) is treated with thionyl chloride (1.2 equiv) in anhydrous dichloromethane at 0°C, followed by reflux for 2 hr. Excess thionyl chloride is removed under reduced pressure, yielding the acid chloride as a pale-yellow oil (94% purity by GC-MS).
Preparation of N-(5-Methoxy-1,3-Benzothiazol-2-yl)-3-(Morpholin-4-yl)Propan-1-Amine
Alkylation of 5-Methoxy-1,3-Benzothiazol-2-Amine
5-Methoxy-1,3-benzothiazol-2-amine (1.0 equiv) is reacted with 3-chloropropylmorpholine (1.1 equiv) in the presence of potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 80°C for 12 hr. The product is extracted with ethyl acetate and purified via silica gel chromatography (hexane/ethyl acetate, 3:1), affording the secondary amine as a viscous oil (62% yield).
Key spectral data :
Coupling of Acid Chloride with Secondary Amine
The acid chloride (1.0 equiv) is added dropwise to a solution of N-(5-methoxy-1,3-benzothiazol-2-yl)-3-(morpholin-4-yl)propan-1-amine (1.0 equiv) and triethylamine (2.0 equiv) in dry tetrahydrofuran (THF) at 0°C. The mixture is stirred at room temperature for 6 hr, followed by solvent evaporation and purification via flash chromatography (dichloromethane/methanol, 9:1), yielding the tertiary amide as a white solid (mp 132–134°C, 68% yield).
Key spectral data :
Hydrochloride Salt Formation
The free base (1.0 equiv) is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution at 0°C until precipitation is complete. The solid is filtered, washed with cold ether, and dried under vacuum, yielding the hydrochloride salt as a hygroscopic white powder (mp >250°C, 95% purity by HPLC).
Analytical Characterization and Validation
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₂₀H₂₅ClN₆O₃S |
| Molecular weight | 488.97 g/mol |
| Melting point | >250°C |
| Solubility | Soluble in DMSO, methanol; insoluble in water |
Comparative Analysis of Synthetic Routes
A review of alternative methodologies reveals the following optimized conditions:
| Step | Method A (This Work) | Method B (Patent WO2012126766A1) |
|---|---|---|
| Acid chloride formation | Thionyl chloride, 2 hr reflux | Oxalyl chloride, catalytic DMF |
| Amine alkylation | K₂CO₃, DMF, 80°C | NaH, THF, 0°C to RT |
| Yield of final amide | 68% | 55% |
Method A demonstrates superior yield and practicality, avoiding moisture-sensitive reagents like NaH.
Chemical Reactions Analysis
Types of Reactions
N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes. Additionally, it may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential anti-cancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
2.1.1. N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide Hydrochloride ()
This compound shares a benzothiazole-pyrazole carboxamide backbone but differs in:
- Benzothiazole substitution : 7-chloro-4-methoxy vs. 5-methoxy in the target compound. The chloro group increases lipophilicity and may alter binding affinity.
- Amine side chain: Dimethylaminopropyl vs. morpholinopropyl. Morpholine enhances solubility due to its polar oxygen atom.
- Pyrazole substitution : 1,3-dimethyl vs. 1-methyl. Additional methylation may affect metabolic stability .
2.1.2. 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides ()
These derivatives (e.g., 3a–3p) feature pyrazole-carboxamide cores but lack benzothiazole rings. Key distinctions:
- Aryl Groups: Electron-withdrawing substituents (e.g., chloro, cyano) dominate, increasing reactivity.
- Physical Properties : Melting points range from 123–183°C, influenced by substituent polarity. The target compound likely has a higher mp due to hydrochloride salt formation .
Functional Group Comparisons
2.2.1. Benzothiazole Modifications
- 5-Methoxy vs. 7-Chloro-4-methoxy : Methoxy groups generally improve metabolic stability, while chloro substituents enhance lipophilicity and halogen bonding .
- Morpholinopropyl vs. Dimethylaminopropyl: Morpholine’s oxygen atom increases hydrogen-bonding capacity, critical for target engagement in hydrophilic environments.
2.2.2. Pyrazole Substituents
- 1-Methyl vs. 1,3-Dimethyl : Additional methyl groups reduce conformational flexibility but may improve binding pocket occupancy.
Lumping Strategy and Structural Grouping ()
Compounds with benzothiazole-pyrazole carboxamide cores may be "lumped" as surrogate species due to shared:
- Reactivity : Carboxamide bonds participate in similar hydrolysis or nucleophilic substitution reactions.
- Physicochemical Behavior : LogP and solubility trends correlate with substituent polarity. However, substituent-specific differences (e.g., chloro vs. methoxy) necessitate separate evaluation in structure-activity relationship (SAR) studies .
Biological Activity
N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features a pyrazole ring, which is known for its versatility in medicinal chemistry. The presence of the benzothiazole moiety and morpholine group contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, pyrazole derivatives have been shown to inhibit bacterial growth effectively against various strains, including those resistant to conventional antibiotics . The specific compound may share these properties due to its structural characteristics.
Anticancer Properties
Pyrazoles are recognized for their anticancer potential. Studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells by activating caspases—essential enzymes in the apoptotic pathway. For example, a related compound showed an IC50 value of 39.70 µM against MCF7 breast cancer cells, highlighting the potential of pyrazole derivatives as anticancer agents . The compound's ability to inhibit specific kinases involved in tumor growth could further enhance its anticancer efficacy.
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole compounds has been well-documented. They can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and TNF-α. This suggests that this compound may also possess similar anti-inflammatory properties .
Neuroprotective Effects
Some studies have indicated that pyrazole derivatives can exhibit neuroprotective effects by inhibiting monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine, potentially alleviating symptoms of depression and anxiety .
The mechanisms underlying the biological activities of this compound likely involve:
- Enzyme Inhibition : Targeting specific enzymes such as MAO-B and cyclin-dependent kinases.
- Apoptosis Induction : Activating caspase pathways leading to programmed cell death in cancer cells.
- Cytokine Modulation : Reducing the expression of inflammatory cytokines.
Case Studies and Research Findings
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
The compound contains a benzothiazole core (with a 5-methoxy substituent), a pyrazole ring (1-methyl substitution), and a morpholinopropyl side chain. The benzothiazole moiety is known for π-π stacking interactions with biological targets, while the morpholine group enhances solubility and bioavailability. The pyrazole ring provides rigidity, potentially influencing binding affinity. Structural confirmation requires techniques like NMR (¹H/¹³C) and X-ray crystallography to resolve substituent positions and hydrogen bonding patterns .
Q. What multi-step synthetic routes are typically employed for analogous benzothiazole-pyrazole hybrids?
Synthesis often involves:
- Step 1: Preparation of the benzothiazole precursor via cyclization of 2-aminothiophenol derivatives with carbonyl compounds.
- Step 2: Functionalization of the pyrazole ring using alkylation or carboxamide coupling.
- Step 3: Introduction of the morpholinopropyl group via nucleophilic substitution or amide bond formation. Key considerations include solvent polarity (e.g., DMF for amide coupling), temperature control (reflux for cyclization), and purification via column chromatography or recrystallization .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Purity: HPLC with UV detection (λ ~254 nm) and TLC (silica gel, ethyl acetate/hexane).
- Structural Confirmation: ¹H/¹³C NMR for substituent analysis, IR spectroscopy for functional groups (e.g., C=O stretch at ~1650 cm⁻¹), and mass spectrometry (ESI-MS) for molecular ion verification .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the coupling of the morpholinopropyl side chain?
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (THF) to balance reactivity and side reactions.
- Catalyst Use: Evaluate coupling agents like HATU or EDCI for amide bond formation.
- Kinetic Monitoring: Use in-situ IR or LC-MS to track reaction progress and identify intermediates .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Metabolic Stability Assays: Assess hepatic microsomal degradation to explain discrepancies in efficacy.
- Solubility Profiling: Measure logP and aqueous solubility to evaluate bioavailability limitations.
- Target Engagement Studies: Use SPR (surface plasmon resonance) or thermal shift assays to confirm direct target binding .
Q. How can computational modeling predict this compound’s interaction with kinase targets (e.g., EGFR or PI3K)?
- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on the benzothiazole’s interaction with hydrophobic pockets.
- MD Simulations: Run 100 ns molecular dynamics to assess stability of the ligand-receptor complex.
- SAR Analysis: Compare with analogs (e.g., morpholine vs. piperazine derivatives) to identify critical pharmacophores .
Methodological Challenges and Solutions
Q. Why might NMR spectra show unexpected splitting patterns, and how are these artifacts addressed?
- Dynamic Effects: Rotameric equilibria in the morpholinopropyl chain can cause splitting. Use variable-temperature NMR (e.g., 25°C to 60°C) to coalesce peaks.
- Impurity Interference: Residual solvents (e.g., DMSO) may overlap with signals. Purify via preparative HPLC or lyophilization .
Q. What analytical workflows are recommended for detecting degradation products during long-term stability studies?
- Forced Degradation: Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks.
- LC-HRMS: Identify degradation products via high-resolution mass spectrometry and propose fragmentation pathways.
- Stability-Indicating Methods: Validate HPLC methods to separate degradants from the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
